molecular formula C18H26O4 B1360776 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxybutyrophenone CAS No. 898755-75-4

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxybutyrophenone

Cat. No.: B1360776
CAS No.: 898755-75-4
M. Wt: 306.4 g/mol
InChI Key: FALSBGJLRCITLS-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone is a ketone derivative featuring a 5,5-dimethyl-1,3-dioxane ring fused to a butyrophenone backbone with a 2'-ethoxy substituent on the aromatic ring. This compound is part of a broader class of structurally related molecules used in pharmaceutical intermediates, agrochemicals, and materials science, as evidenced by its inclusion in patent applications and commercial catalogs .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-4-20-16-10-6-5-8-14(16)15(19)9-7-11-17-21-12-18(2,3)13-22-17/h5-6,8,10,17H,4,7,9,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALSBGJLRCITLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645999
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-75-4
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents under controlled conditions. For instance, one method involves dissolving 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde in dry dichloromethane, followed by the addition of trifluoroacetic acid and p-chloranil .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the purity of reagents, controlling reaction temperatures, and using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and thereby affecting biochemical processes. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several analogs, differing in substituents, chain length, and halogenation patterns. Below is a systematic comparison:

Structural and Substituent Variations

Compound Name Key Substituents Chain Length Molecular Weight (g/mol) CAS Number Key Properties/Applications References
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone 2'-ethoxy Butyrophenone (C4) 322.4 (estimated) Not explicitly listed Lab-scale synthesis; potential intermediate for drug discovery
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 2',6'-dichloro Butyrophenone (C4) 331.23 898756-99-5 Enhanced electrophilicity due to electron-withdrawing Cl groups; agrochemical applications
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-5'-fluoro-2'-methylbutyrophenone 5'-fluoro, 2'-methyl Butyrophenone (C4) 320.4 (estimated) 898755-96-9 Fluorine enhances metabolic stability; methyl improves lipophilicity
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-iodobutyrophenone 3'-iodo Butyrophenone (C4) 396.25 898785-56-3 Iodo substituent enables cross-coupling reactions; industrial-grade availability
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 2',3'-dimethoxy Butyrophenone (C4) 322.4 Not listed Methoxy groups increase solubility; used in dye synthesis
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropoxyvalerophenone 4'-isopropoxy Valerophenone (C5) ~350 (estimated) Not listed Longer chain may improve bioavailability; patented for spirocyclic derivatives

Key Trends and Research Findings

Substituent Effects :

  • Halogens (F, Cl, I) : Fluorine (e.g., 5'-fluoro-2'-methyl derivative) enhances metabolic stability and binding affinity in drug candidates . Chlorine (e.g., 2',6'-dichloro analog) increases electrophilicity, making it suitable for agrochemicals . Iodine enables functionalization via Suzuki coupling .
  • Alkoxy Groups (Ethoxy, Methoxy, Isopropoxy) : Ethoxy and methoxy groups improve solubility and modulate electronic effects, while bulkier isopropoxy may enhance steric hindrance .

Chain Length: Butyrophenone (C4) derivatives are more common in lab-scale applications, whereas valerophenone (C5) analogs (e.g., 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-isopropoxyvalerophenone) are explored in extended pharmacokinetic studies .

Safety and Availability :

  • Several derivatives, including the target compound, are listed as discontinued or restricted to lab use, reflecting regulatory challenges or niche applications . Industrial-scale production is documented for iodinated variants (e.g., 898785-56-3) .

Patent Relevance :

  • The 5,5-dimethyl-1,3-dioxane motif is patented in spirocyclic compounds for therapeutic applications, underscoring its versatility in drug design .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxybutyrophenone is a synthetic compound with potential therapeutic applications. Its structure includes a dioxane moiety which is known to influence biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C18H26O4
  • Molecular Weight : 306.41 g/mol
  • CAS Number : 898755-75-4

The compound features a dioxane ring that is substituted with an ethoxy group and a butyrophenone moiety, which may contribute to its biological activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Cell Cycle Modulation : Preliminary studies suggest that this compound may influence cell cycle progression, potentially causing cell cycle arrest at various phases (G1 and G2/M) in cancer cells.
  • mRNA Splicing Inhibition : Similar compounds have been shown to modulate mRNA splicing, which could lead to altered expression of genes involved in cell proliferation and apoptosis .
  • Cytotoxicity : The compound exhibits cytotoxic effects against various tumor cell lines, indicating potential as an anticancer agent.

Efficacy Studies

Table 1 summarizes the cytotoxic effects of the compound on different cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)< 5Cell cycle arrest
HeLa (Cervical)< 10Inhibition of mRNA splicing
A549 (Lung)< 8Induction of apoptosis

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Study 1: Antitumor Activity

A study investigated the antitumor efficacy of the compound in vivo using mouse models. The results demonstrated significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent for cancer treatment.

Case Study 2: Mechanistic Insights

Research focused on the interaction of this compound with cellular spliceosomes revealed that it binds effectively to components involved in mRNA processing. This interaction was associated with increased levels of unspliced mRNA and subsequent apoptosis in cancer cells .

Safety and Toxicology

While promising results have been observed regarding its efficacy, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its toxicity in long-term use.

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